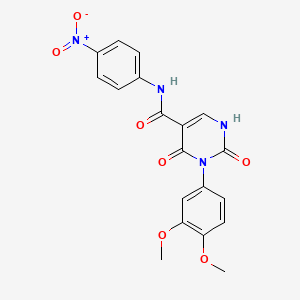
3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O7 and its molecular weight is 412.358. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Research has demonstrated the utility of structurally related compounds in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. The reaction of amino-substituted heterocycles, akin to the target compound, with carbonyl compounds and nitrous acid has yielded novel dioxopyrrolo and thienoisoquinolines, and cinnolines, showcasing the versatility in synthesizing heterocyclic frameworks for potential pharmaceutical applications (Zinchenko et al., 2009).
Crystal Structure and Analysis
The structural determination of similar compounds through crystallography enables a deeper understanding of their molecular geometry, which is crucial for designing drugs with targeted properties. For instance, the crystal and molecular structure analysis of a related compound provides valuable insights into hydrogen bond interactions, which are fundamental in drug-receptor interactions (Prabhuswamy et al., 2016).
Polyamide and Polyimide Synthesis
Compounds with structural similarities to the target compound have been used in the synthesis of polyamides and polyimides, indicating potential applications in creating high-performance materials. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications, including coatings, films, and composites (Hattori & Kinoshita, 1979).
Antimicrobial Activity
The structural framework of the target compound is related to derivatives that have been evaluated for antimicrobial activities. This suggests potential research avenues in exploring the antimicrobial properties of such compounds, which could contribute to the development of new antibiotics or antiseptic agents (Abdel-rahman et al., 2002).
Antidiabetic Screening
Dihydropyrimidine derivatives structurally akin to the target compound have been synthesized and screened for antidiabetic activity, showcasing the potential of such compounds in therapeutic applications against diabetes. The α-amylase inhibition assay highlights their potential role in managing blood sugar levels (Lalpara et al., 2021).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7/c1-29-15-8-7-13(9-16(15)30-2)22-18(25)14(10-20-19(22)26)17(24)21-11-3-5-12(6-4-11)23(27)28/h3-10H,1-2H3,(H,20,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSYLNKYXNJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812367 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
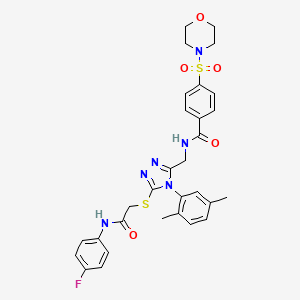

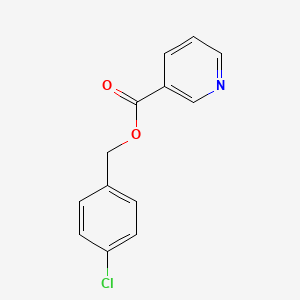
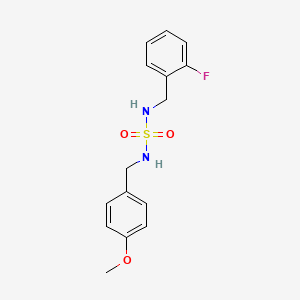

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)
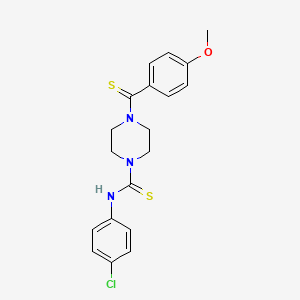

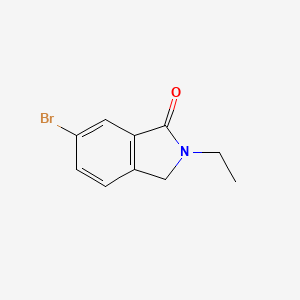


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)